UNBS3157

Content Navigation

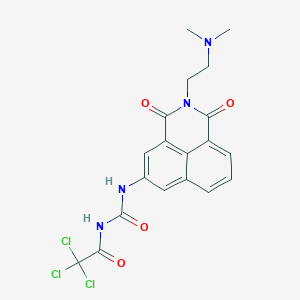

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UNBS3157 and Its Active Form

The table below summarizes the key relationship between UNBS3157 and its active form.

| Compound | Description | Relationship | Key Characteristics |

|---|---|---|---|

| This compound | Prodrug / Novel naphthalimide derivative | Rapidly and irreversibly hydrolyzes in physiological conditions to UNBS5162 [1]. | Designed to avoid the hematotoxic metabolism associated with amonafide [2] [1]. |

| UNBS5162 | Active Metabolite | The hydrolyzed product of this compound responsible for its anticancer activity [2] [1]. | Shows a unique mechanism of action not correlated with other naphthalimides in the NCI database [1] [3]. |

Mechanism of Action of UNBS5162

The biological effects of UNBS5162 are multi-faceted. The following diagram illustrates its primary mechanisms and their interconnections, leading to inhibited tumor proliferation.

The core mechanisms supported by experimental data are:

- Downregulation of CXCL Chemokines: Genome-wide microarray analysis on PC-3 prostate cancer cells treated with 1 μM UNBS5162 for 5 successive days showed a dramatic decrease in the expression of multiple pro-angiogenic CXCL chemokines. This was confirmed by ELISA and histopathology, which revealed anti-angiogenic properties in vivo [1] [3].

- Induction of Apoptosis via PI3K/Akt Pathway: In M14 human melanoma cells, treatment with 10 μM UNBS5162 for 24 hours led to:

- A significant increase in the apoptosis rate (23.8% vs 7.62% in control) [2].

- Altered expression of key apoptosis-related proteins: decreased Bcl-2 (anti-apoptotic), increased Bax (pro-apoptotic), and increased active caspase-3 [2].

- Decreased expression of phosphorylated Akt and mTOR, key components of the PI3K/Akt/mTOR cell survival signaling pathway [2].

- Unique Mechanism: Profiling by the National Cancer Institute (NCI) against 60 cancer cell lines showed that the activity pattern of this compound and UNBS5162 did not correlate with any other compound in the database, including amonafide, suggesting a novel mechanism of action for this naphthalimide [1].

Quantitative Data on UNBS5162 Efficacy

The following table summarizes key experimental findings from the literature regarding the biological activity of UNBS5162.

| Cell Line / Model | Experimental Context | Key Findings | Citation |

|---|---|---|---|

| PC-3 (Human Prostate Cancer) | In vitro: 1 μM for 5 successive days; In vivo: orthotopic model | Dramatic decrease in pro-angiogenic CXCL chemokine expression; enhanced survival; antiangiogenic effects; synergized with taxol [1]. | [1] [3] |

| M14 (Human Melanoma) | In vitro: 10 μM for 24 hours | Proliferation inhibition; apoptosis rate: 23.8% vs 7.62% (control); ↓Bcl-2, ↑Bax, ↑Caspase-3; ↓p-Akt, ↓p-mTOR [2]. | [2] |

| NCI 60 Cell Line Panel | In vitro screening | No correlation with amonafide or other database compounds, indicating a unique mechanism of action [1]. | [1] |

Key Experimental Protocols

The main methodologies used to elucidate the mechanism of UNBS5162 are outlined below.

Cell-Based Viability and Proliferation Assays

- CCK-8 Assay: Used to measure cell proliferation. M14 cells are seeded in 96-well plates and treated with the compound. CCK-8 reagent is added, and after incubation, the optical density (OD) at 450 nm is measured to determine viable cell numbers [2].

- MTT Assay: A colorimetric assay for assessing cell metabolic activity. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) is added to cells, and living cells reduce MTT to purple formazan crystals, which are solubilized and quantified by spectrophotometry [1].

Analysis of Apoptosis and Cell Cycle

- Annexin V/PI Staining: Used to quantify apoptosis. Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, which stains dead cells). The population of cells is then analyzed by flow cytometry [1].

- Flow Cytometry for Cell Cycle: Cells are fixed and stained with propidium iodide (PI), which intercalates into DNA. The DNA content of cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) [1].

Protein Expression Analysis (Western Blotting)

- Procedure: Proteins are extracted from treated and control cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against Bcl-2, Bax, caspase-3, Akt, p-Akt, mTOR, p-mTOR), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system [2].

Gene Expression Analysis

- Genome-Wide Microarray: Used to identify changes in global gene expression. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, labeled, and hybridized to a gene chip (e.g., Affymetrix Human Genome U133 set). The signal intensity is analyzed to identify up- or down-regulated genes [1].

- Quantitative Real-Time PCR (qRT-PCR): Validates changes in expression of specific genes of interest (e.g., CXCL chemokines). RNA is reverse-transcribed to cDNA, which is then amplified using gene-specific primers and SYBR Green in a real-time PCR thermocycler. The cycle threshold (Ct) values are used for quantification [1].

The available information primarily details the mechanisms of its hydrolyzed form, UNBS5162. Further research would be needed to provide a more complete picture of its interaction with DNA and topoisomerases, and its full pharmacokinetic profile.

References

Available Preclinical Data on UNBS5162

The table below summarizes the key findings from a single preclinical study on UNBS5162 in human melanoma cells.

| Aspect | Findings for UNBS5162 |

|---|---|

| Cell Line | M14 human melanoma cells [1] [2]. |

| Proliferation | Inhibited in a time-dependent manner (measured by CCK-8 assay) [1] [2]. |

| Apoptosis Rate | 23.8% in treated vs. 7.62% in control (measured by flow cytometry) [1] [2]. |

| Migration/Invasion | Markedly suppressed (measured by transwell assay) [1] [2]. |

| Key Protein Expression | Decreased: Bcl-2 (anti-apoptotic) [1] [2]. Increased: Bax (pro-apoptotic), caspase-3 (apoptosis executioner) [1] [2]. | | Proposed Mechanism | Inhibition of the PI3K/Akt/mTOR signaling pathway [1] [2]. |

Detailed Experimental Protocol

The study on UNBS5162 employed standard in vitro techniques. Here is a detailed breakdown of the methodologies cited:

- Cell Culture: M14 human melanoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 0.1 mg/ml streptomycin. Cells were maintained in a humidified atmosphere with 5% CO₂ [2].

- Treatment: Cells were treated with 10 µM UNBS5162 or a control vehicle (0.1% DMSO) for 24 hours at room temperature once they reached approximately 80% confluence [2].

- Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates. The CCK-8 reagent was added to the wells every 24 hours and incubated for 1.5 hours. Optical density (OD) values were then measured to assess cell viability [2].

- Apoptosis Assay (Flow Cytometry): The apoptosis rate of M14 cells after treatment was quantified using flow cytometry, comparing the experimental group to the control [1] [2].

- Migration and Invasion Assay (Transwell): The migratory and invasive abilities of treated M14 cells were evaluated using transwell chambers, with microscopy analysis used to assess suppression [1] [2].

- Protein Analysis (Western Blotting): Total protein was extracted from cells using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against targets like Akt, p-Akt, mTOR, Bcl-2, Bax, and caspase-3. After incubation with HRP-conjugated secondary antibodies, protein expression levels were visualized and semi-quantified using densitometry [2].

UNBS5162 Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for UNBS5162, as indicated by the study's Western blot analysis, which showed altered expression levels of key proteins in the PI3K/Akt pathway and apoptosis regulators.

This mechanism is inferred from observed protein expression changes; the precise molecular target of UNBS5162 within the PI3K/Akt pathway was not identified in the available study [1] [2].

References

UNBS3157 pharmacokinetics and metabolism

UNBS5162: Core Identity & Mechanism

UNBS5162 is a novel naphthalimide derivative. Its relationship to UNBS3157 and primary mechanism are outlined below.

- Metabolic Origin: UNBS5162 is generated by the hydrolysis of this compound in physiological saline. This conversion was designed to avoid the specific activating metabolism that caused hematotoxicity (e.g., bone marrow toxicity) associated with earlier naphthalimides like amonafide [1] [2].

- Postulated Primary Mechanism: Research using the NCI 60 cell line panel suggests a unique mechanism of action that does not correlate with any other compound in the NCI database, including amonafide [1] [2]. A prominent effect observed in studies is the pan-antagonism of CXCL chemokine expression. In vitro exposure of PC-3 prostate cancer cells to UNBS5162 dramatically decreased the expression of proangiogenic CXCL chemokines, and histopathology revealed antiangiogenic properties in vivo [1] [2].

- Additional Pathway in Melanoma: In M14 human melanoma cells, UNBS5162 was shown to induce apoptosis via the PI3K/Akt/mTOR pathway. Treatment led to decreased expression of the anti-apoptotic protein Bcl-2, and increased expression of the pro-apoptotic proteins Bax and caspase-3. The expression of key proteins in the PI3K/Akt/mTOR signaling pathway was also altered [3] [4].

The following diagram illustrates the metabolic relationship and core mechanisms of action of UNBS5162.

UNBS5162 is the active metabolite of this compound and acts through multiple pathways.

Experimental Data & Protocols

Key quantitative findings and methodologies from pivotal studies are summarized below.

Table 1: Key Experimental Findings with UNBS5162

| Experimental Model | Treatment Regimen | Key Quantitative Results | Citation |

|---|---|---|---|

| M14 Human Melanoma Cells | 10 µM UNBS5162 | Apoptosis rate: 23.8% ± 0.4% (vs. 7.62% ± 0.5% in control); Proliferation markedly inhibited; Invasion/migration suppressed [3]. | |

| Orthotopic Human Prostate Cancer Models (PC-3) | In vivo, repeat administration | Significantly increased survival [1] [2]. | |

| PC-3 Prostate Cancer Cells (in vitro) | 1 µM for 5 successive days | Dramatic decrease in proangiogenic CXCL chemokine expression [1] [2]. |

Table 2: Summary of Key Experimental Protocols

| Method | Key Details | Application in Cited Research |

|---|---|---|

| Cell Proliferation (CCK-8) | M14 cells seeded in 96-well plates (1,000 cells/well), treated with 10 µM UNBS5162 or 0.1% DMSO. OD measured at 450nm [3]. | Measured time-dependent inhibition of M14 cell proliferation [3]. |

| Western Blotting | Proteins extracted via RIPA buffer. 20 µg protein/lane separated by SDS-PAGE, transferred to PVDF membranes. Primary antibodies: Bax, Bcl-2, caspase-3, Akt, p-Akt, mTOR, p-mTOR, GAPDH [3]. | Analyzed apoptosis-related protein expression and PI3K/Akt/mTOR pathway activity in M14 cells [3]. |

| Flow Cytometry | Used to quantify apoptosis [3]. | Showed significantly increased apoptosis rate in UNBS5162-treated M14 cells [3]. |

| Affymetrix Microarray & ELISA | Genome-wide microarray analysis and ELISA [1] [2]. | Revealed dramatic decrease in CXCL chemokine expression in PC-3 cells [1] [2]. |

The experimental workflow for the M14 melanoma study is visualized below.

Experimental workflow used to investigate UNBS5162 effects on M14 melanoma cells.

Research Gaps and Future Directions

While existing data is promising, several knowledge gaps remain for researchers to explore.

- Limited Human Pharmacokinetic Data: The search results provide no detailed human PK parameters (e.g., Cmax, Tmax, half-life, clearance, volume of distribution, oral bioavailability) for this compound or UNBS5162. The available information primarily describes the metabolic conversion in physiological conditions [1] [2].

- Metabolism and Excretion Pathways: Beyond the initial hydrolysis, the full metabolic fate and excretion pathways of UNBS5162 are not detailed in the available sources.

- Comparative Efficacy and Toxicity: More data is needed to directly compare the efficacy and safety profile of UNBS5162 against other naphthalimides and standard chemotherapeutics across different cancer types.

References

- 1. (PDF) UNBS5162, a Novel Naphthalimide That Decreases CXCL... [academia.edu]

- 2. UNBS5162, a novel naphthalimide that decreases CXCL chemokine... [pubmed.ncbi.nlm.nih.gov]

- 3. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [spandidos-publications.com]

- 4. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [pubmed.ncbi.nlm.nih.gov]

UNBS3157 DNA intercalation properties

Chemical Background and Drug Design

Naphthalimides are aromatic heterocyclic compounds known for their planar structure, which allows them to intercalate into DNA [1]. This intercalation can change the DNA's topological structure, affecting the recognition and action of enzymes like topoisomerase II (Topo II), often leading to DNA damage and cell cycle arrest [2].

UNBS3157 was developed as a prodrug to improve the safety profile of earlier naphthalimides like amonafide [3]. Its active form, UNBS5162, is generated through rapid hydrolysis in physiological saline [3]. Key design improvements include:

- Avoiding Acetylation Toxicity: Amonafide's primary amine group is metabolized via N-acetylation, producing a toxic metabolite that causes unpredictable bone marrow toxicity [2] [3] [4]. Modifying this site in this compound aims to eliminate this unpredictable toxicity [4].

- Multi-Targeting Activity: UNBS5162 acts as a pan-antagonist of CXC chemokine ligand expression, reducing levels of CXCL1, CXCL5, and CXCL8 [3].

Table 1: Key Naphthalimide Compounds in Development

| Compound Name | Status (as of search results) | Key Characteristics & Mechanisms |

|---|---|---|

| Amonafide | Clinical trials (not marketed) [2] | DNA intercalator; Topo II inhibitor; causes dose-limiting hematotoxicity due to N-acetyl metabolite [2] [4]. |

| Mitonafide | Clinical trials [1] [2] | DNA intercalator; inhibits DNA synthesis [2]. |

| This compound/UNBS5162 | Preclinical/Phase 1 trials [3] [4] | This compound is a prodrug for UNBS5162; DNA intercalator; pan-antagonist of CXCL chemokines; designed to avoid acetylation toxicity [3] [4]. |

| Elinafide | Clinical trial [1] [2] | Bis-naphthalimide; acts on the major groove of DNA [2]. |

| Bisnafide (DMP-840) | Clinical trial [1] [2] | Bis-naphthalimide developed by Merck [2]. |

Mechanism of Action: DNA Intercalation and Signaling

UNBS5162's primary mechanism involves DNA intercalation, which triggers a DNA damage response and influences multiple cellular signaling pathways.

Key signaling pathways of UNBS5162 in cancer cells.

The diagram above shows how UNBS5162's DNA intercalation triggers DNA double-strand breaks (DSBs), activating the ATM-Chk2 DNA damage response pathway that leads to G2 cell cycle arrest and apoptosis [4]. UNBS5162 also directly inhibits the PI3K/AKT/mTOR pro-survival signaling pathway and acts as a CXCL chemokine antagonist [3].

Key Experimental Data and Protocols

Table 2: Summary of Key Experimental Findings for UNBS5162

| Cancer Cell Line / Model | Experimental Findings | Key Metrics & Concentration Ranges |

|---|

| Ovarian Cancer (SKOV3) [3] | - Inhibits proliferation, migration, and invasion.

- Induces apoptosis.

- Downregulates PI3K/AKT/mTOR pathway. | - IC50/Viability: CCK-8 assay showed dose-dependent (0.2-200 µM) and time-dependent inhibition.

- Apoptosis: Flow cytometry showed increased rate after 20 µM, 24h treatment.

- WB Analysis: Decreased p-AKT/AKT, p-mTOR/mTOR, Cyclin D1; Increased Bax/Bcl-2 ratio, active Caspase-3. | | Esophageal Squamous Cells [3] | Inhibits proliferation. | Mechanism linked to PI3K/AKT pathway inhibition [3]. | | Human Lung Cancer Cells [3] | Inhibits proliferation by promoting apoptosis. | Not specified in provided results [3]. | | Human Colon Carcinoma (HCT116) [4] | Induces G2 arrest via ATM-Chk2 pathway. | - G2 Arrest: Flow cytometry confirmed G2 (not M) phase arrest.

- WB/NSCGE: Induced γ-H2AX (DSB marker), p-ATM, p-Chk2; Chk1 degradation. |

Detailed Experimental Methodologies

Cell Viability Assay (CCK-8) [3]

- Protocol: Seed cells (e.g., 1,000 cells/well for SKOV3) in a 96-well plate. The next day, add UNBS5162 at various concentrations (e.g., 0.2, 2, 20, 200 µM). Incubate for desired time (e.g., 24, 48, 72h). Add 10 µl of CCK-8 reagent to each well and incubate for 1.5 hours at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader. Calculate cell viability relative to the control group.

Cell Apoptosis Assay (Flow Cytometry) [3]

- Protocol: Treat cells (e.g., with 20 µM UNBS5162 for 24h). Harvest, wash with PBS, and resuspend in binding buffer. Stain the cell suspension with Annexin V-FITC for 5 minutes at room temperature in the dark. Add Propidium Iodide (PI). Analyze the stained cells using a flow cytometer within an hour. Use software to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

-

- Protocol: Lyse treated cells with RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay. Separate proteins (e.g., 20 µg per lane) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-AKT, AKT, Bcl-2, Bax, caspase-3, p-ATM, Chk2, γ-H2AX) overnight at 4°C. Wash and incubate with a horseradish peroxidase-conjugated secondary antibody. Detect bands using an ECL-plus kit.

Cell Cycle Analysis (Flow Cytometry) [4]

- Protocol: Harvest treated cells, wash with PBS, and fix in 70% ethanol at 4°C. Wash again, then treat with RNase A (20 µg/ml) at 37°C for 15 minutes. Stain cellular DNA with Propidium Iodide (PI) for 30 minutes in the dark. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. Use software to deconvolute the histograms and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion and Research Implications

UNBS5162 represents a promising evolution in naphthalimide-based anticancer therapy. Its multi-mechanism action—combining DNA intercalation, CXCL chemokine antagonism, and PI3K/AKT pathway inhibition—along with an improved toxicity profile, provides a strong rationale for continued development [3] [4]. Future research should focus on further elucidating its efficacy in various cancer models and its potential for combination therapies.

References

- 1. An Overview of Naphthylimide as Specific Scaffold for New ... [mdpi.com]

- 2. Research Progress on Structure-Activity Relationship of 1,8 ... [pmc.ncbi.nlm.nih.gov]

- 3. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by ... [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalimides Induce G2 Arrest Through the ATM- ... [pmc.ncbi.nlm.nih.gov]

UNBS3157 antitumor activity preliminary investigation

UNBS3157 and Its Active Metabolite: UNBS5162

This compound is a novel naphthalimide derivative designed to avoid the hematotoxic metabolism associated with the earlier drug amonafide [1]. Its primary mechanism of action is unique among naphthalimides and involves a key transformation:

- Activation to UNBS5162: this compound rapidly and irreversibly hydrolyzes in physiological saline to form UNBS5162, which is responsible for the observed anticancer activity [1].

- Unique Mechanism: Profiling by the National Cancer Institute (NCI) against 60 human tumor cell lines did not show a correlation with any other compound in the database, including amonafide, suggesting a unique mechanism of action for this compound and UNBS5162 [1].

- Pan-CXCL Chemokine Antagonism: A core mechanism of UNBS5162 is the dramatic reduction of multiple proangiogenic CXCL chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8) in prostate cancer cells [1]. This leads to potent antiangiogenic effects observed in vivo [1].

- Synergistic Potential: UNBS5162 has been shown to enhance the antitumor activity of taxol (paclitaxel) in experimental models [1].

Summary of Key Quantitative Data

The table below summarizes the antitumor efficacy of UNBS5162 (the active form of this compound) from a key in vivo study.

Table 1: In Vivo Antitumor Efficacy of UNBS5162 in Orthotopic Human Prostate Cancer Models [1]

| Compound | Experimental Model | Dosing Regimen | Key Outcome: Survival | Additional Findings |

|---|---|---|---|---|

| UNBS5162 | Orthotopic PC-3 human prostate cancer | Repeat administration | Significantly increased survival | Anti-angiogenic properties confirmed via histopathology |

| UNBS5162 + Taxol | Orthotopic PC-3 human prostate cancer | Coadministration | Enhanced activity compared to taxol alone | Demonstrated synergistic effect with the taxoid |

The following table provides a comparative overview of this compound/UNBS5162 alongside other related naphthalimide compounds.

Table 2: Comparative Profile of Naphthalimide-Based Compounds [1] [2] [3]

| Compound | Key Feature | Primary Reported Mechanism | Clinical/Preclinical Status |

|---|---|---|---|

| This compound | Pro-drug to UNBS5162; designed to avoid toxic metabolism | Hydrolyzes to UNBS5162; unique, un-correlated mechanism; pan-CXCL chemokine antagonism | Preclinical research |

| UNBS5162 | Active metabolite of this compound | Pan-antagonist of CXCL chemokine expression; antiangiogenic | Preclinical research |

| Amonafide | Early representative; dose-limiting hematotoxicity | DNA intercalation; topoisomerase II inhibition? | Entered, but failed, phase III clinical trials |

| Elinafide (Bis-naphthalimide) | Two naphthalimide ring systems | DNA intercalation | Evaluated in clinical trials |

| Mitonafide | Early representative | DNA intercalation; topoisomerase inhibition | Entered clinical trials but failed |

| Numonafides (e.g., MEAN) | 6-amino derivatives of amonafide; designed to avoid toxic acetylation | DNA intercalation; similar in vitro potency to amonafide | Preclinical development |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to characterize UNBS5162's activity.

Protocol: In Vitro Cell Proliferation (MTT) Assay [1]

This assay measures cell metabolic activity as a proxy for cell viability and proliferation.

- Cell Seeding: Seed human cancer cell lines (e.g., PC-3, DU-145) in 96-well plates at a density that allows for untreated, exponential growth over the assay period.

- Compound Treatment: Expose cells to UNBS5162 at various concentrations. For studies on gene expression, a concentration of 1 µM for 5 successive days (with medium change and compound renewal each day) has been used [1].

- Incubation and MTT Addition: Incubate cells for a predetermined time (e.g., 72 hours). Then, replace the medium with a solution containing 0.5 mg/mL MTT and incubate for 4 hours at 37°C.

- Solubilization and Measurement: Remove the MTT solution and lyse the formed formazan crystals with dimethyl sulfoxide (DMSO). Measure the optical density at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The 50% inhibitory concentration (IC₅₀) can be determined using appropriate software (e.g., GraphPad Prism).

Protocol: Flow Cytometry for Cell Cycle and Apoptosis [1]

This protocol assesses the compound's effect on cell cycle distribution and induction of programmed cell death.

- Cell Treatment and Harvest: Treat cells (e.g., PC-3, DU-145) with UNBS5162 and appropriate controls. After treatment, harvest and count the cells.

- Cell Staining:

- For Cell Cycle: Fix and permeabilize cells, then stain nuclear DNA with Propidium Iodide (PI). Analyze using a flow cytometer (e.g., Epics XL.MCL).

- For Apoptosis: Stain cells with Annexin V-FITC and PI using a commercial kit, distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Data Acquisition and Analysis: Acquire a minimum of 10,000 events per sample on the flow cytometer. Analyze the data using dedicated software (e.g., FACScan/CellQuest) to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M) or undergoing apoptosis. Each sample should be evaluated in triplicate.

Protocol: Genomic Analysis via Microarray [1]

This method identifies global changes in gene expression in response to compound treatment.

- Cell Treatment and RNA Extraction: Treat PC-3 cells with UNBS5162 (e.g., 1 µM once daily for 5 days). Harvest cells 72 hours after the last treatment. Extract total RNA using TRIzol reagent and purify it, treating with DNase I to remove genomic DNA.

- RNA Quality Control: Assess RNA quality and integrity using an instrument like the BioAnalyzer 2100 or gel electrophoresis.

- Microarray Processing: Perform genome-wide analysis using platforms like Affymetrix Human Genome U133 Plus 2.0 arrays. This includes cDNA synthesis, purification, labeling, and hybridization to the chip according to the manufacturer's instructions.

- Data Analysis: Normalize raw signal data and perform statistical analysis (e.g., Analysis of Variance, ANOVA) to identify differentially expressed genes. A common threshold is a 1.5-fold change with a statistical significance of p < 0.01.

Mechanism and Experimental Workflow Visualization

The following diagram illustrates the metabolic activation of this compound and the primary mechanistic pathways of its active form, UNBS5162, as characterized in the provided protocols.

Diagram 1: this compound activation and UNBS5162 mechanism of action with experimental validation methods.

Research Conclusions and Future Directions

The preliminary data on this compound and its active metabolite UNBS5162 highlight a promising and unique profile within the naphthalimide class. The key advantages include a novel mechanism unrelated to other known compounds, a favorable toxicity profile compared to amonafide, and demonstrated efficacy in refractory prostate cancer models, both as a monotherapy and in combination with taxanes [1]. The antiangiogenic effect via CXCL chemokine downregulation offers a distinct, non-cell-autonomous mode of action.

Future work should focus on further elucidating the precise molecular target leading to CXCL suppression, evaluating efficacy in a broader panel of cancer types, and conducting comprehensive toxicology and pharmacokinetic studies to support translational development.

References

UNBS3157 in vitro cytotoxicity profile

UNBS3157 and UNBS5162 Overview

This compound is a novel naphthalimide derivative designed as an anticancer agent to avoid the hematotoxic metabolism associated with earlier drugs like amonafide [1]. In physiological conditions, this compound rapidly and irreversibly hydrolyzes into UNBS5162 [1] [2]. Consequently, most studies investigating the effects of "this compound" in vitro are actually evaluating the activity of UNBS5162 [1].

Cytotoxicity and Antiproliferative Data

The table below summarizes the available in vitro cytotoxicity data for this compound and UNBS5162 from key studies:

| Compound | Cell Line / Panel | Assay Used | Cytotoxicity (IC₅₀) | Key Findings |

|---|---|---|---|---|

| This compound | 9 human cancer cell lines (various types) | MTT assay [2] | Mean IC₅₀: 19.8 μM [2] | Unique mechanism of action; did not correlate with other compounds in NCI database [1]. |

| UNBS5162 | 9 human cancer cell lines (various types) | MTT assay [2] | Mean IC₅₀: 17.9 μM [2] | Pan-antagonist of CXCL chemokine expression; unique mechanism [1]. |

| UNBS5162 | M14 Human Melanoma Cells | Cell Counting Kit-8 (CCK-8) [3] | Inhibited proliferation in a time-dependent manner [3] | Induced apoptosis; inhibited PI3K/Akt/mTOR pathway [3]. |

| UNBS5162 | PC-3 and DU-145 Prostate Cancer Cells | Not Specified (Proliferation measured) [2] | 10 μM prevented proliferation after 6-day treatment [2] | 10 μM for 72 hrs blocked PC-3 cells in G2/M phase; abolished Rb protein expression [2]. |

Mechanisms of Action and Experimental Evidence

UNBS5162's cytotoxicity is linked to several mechanisms and can be investigated through specific protocols.

- Primary Mechanism: UNBS5162 functions as a pan-antagonist of CXCL chemokine expression, dramatically reducing the production of multiple proangiogenic CXCL chemokines (like CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8) in prostate cancer cells [1]. This action disrupts tumor microenvironment communication and exhibits antiangiogenic properties [1].

- Pro-apoptotic Pathway in Melanoma: In M14 human melanoma cells, UNBS5162 induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway [3]. This leads to:

Figure 1: Proposed signaling pathway for UNBS5162-induced apoptosis in M14 melanoma cells, based on western blot results [3].

Key Experimental Protocols

The methodologies below are central to characterizing the cytotoxicity and mechanism of UNBS5162.

Cell Viability/Proliferation Assay (CCK-8)

- Purpose: To measure cell proliferation or cytotoxicity in a time-dependent manner [3].

- Procedure: Seed cells (e.g., 1,000 M14 cells/well) in a 96-well plate. Treat with UNBS5162 or vehicle control (e.g., 0.1% DMSO). At each time point (e.g., every 24 hours), add CCK-8 reagent directly to the culture medium. Incubate for 1-4 hours at 37°C and measure the optical density (OD) at 450 nm using a microplate reader [3]. The OD value is proportional to the number of viable cells.

Mechanism Analysis (Western Blotting)

- Purpose: To detect changes in protein expression and phosphorylation levels in signaling pathways [3].

- Procedure: Extract total protein from treated and control cells using RIPA buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane, then incubate with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, caspase-3, GAPDH). After washing, incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an ECL detection system [3].

Figure 2: A generalized experimental workflow for assessing the in vitro cytotoxicity profile of a compound like UNBS5162 [3].

Interpretation and Research Implications

- Mechanism is Distinct: The unique NCI 60-cell line screening profile suggests this compound/UNBS5162 has a different mechanism of action from classic DNA-intercalating naphthalimides, likely related to its effect on CXCL chemokines [1].

- Focus on UNBS5162: For practical research purposes, subsequent experiments should utilize UNBS5162, as it is the active form in physiological conditions [1] [2].

- Pathway Interconnection: The involvement of the PI3K/Akt pathway connects UNBS5162 to a crucial cell survival signaling axis, which is frequently dysregulated in cancer and is a common target for therapeutic intervention [4] [3].

References

- 1. UNBS5162, a novel naphthalimide that decreases CXCL chemokine... [pubmed.ncbi.nlm.nih.gov]

- 2. UNBS 5162 | CAS... | Manufacturer BioCrick [biocrick.com]

- 3. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [spandidos-publications.com]

- 4. Involvement of PI3K/Akt/FoxO3a and PKA/CREB Signaling ... Pathways [pubmed.ncbi.nlm.nih.gov]

UNBS3157 In Vivo Tumor Growth Inhibition: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the protocol.

Compound Profile and Mechanism of Action

UNBS3157 is a novel naphthalimide derivative that was specifically designed to overcome the hematological toxicity limitations associated with earlier compounds in its class, particularly amonafide. Unlike amonafide, which undergoes metabolic activation via N-acetyl transferase 2 (NAT2) to form a toxic metabolite, this compound was engineered to avoid this metabolic pathway, thereby significantly reducing its hematological toxicity profile [1] [2]. The compound demonstrates a unique activation mechanism wherein it rapidly and irreversibly hydrolyzes in physiological conditions to its active form, UNBS5162, which is responsible for its anticancer activity [1]. This conversion occurs without generating amonafide as an intermediate, further enhancing its safety profile compared to earlier naphthalimides.

The molecular mechanism of this compound/UNBS5162 represents a distinct approach to cancer therapy. Genome-wide microarray analysis conducted by the National Cancer Institute (NCI) revealed that this compound and UNBS5162 do not show correlation with any other compound in the extensive NCI 60-cell line database, including amonafide, suggesting a unique mechanism of action [1]. Research has demonstrated that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression, dramatically reducing the production of multiple proangiogenic chemokines in cancer cells. This effect disrupts tumor angiogenesis and represents a novel approach to limiting tumor vascularization and growth [1].

Table 1: Key Properties of this compound and Its Active Metabolite

| Parameter | This compound | UNBS5162 (Active Metabolite) |

|---|---|---|

| Chemical Class | Naphthalimide derivative | Hydrolyzed naphthalimide |

| Primary Mechanism | Prodrug converted to UNBS5162 | Pan-antagonist of CXCL chemokine expression |

| Metabolic Pathway | Avoids NAT2-mediated acetylation | Irreversible hydrolysis product |

| Toxicity Advantage | Reduced hematological toxicity vs. amonafide | No formation of toxic acetylated metabolite |

| Unique Characteristic | Uncorrelated with other NCI database compounds | Novel mechanism targeting angiogenesis |

In Vivo Efficacy and Therapeutic Potential

Experimental Models and Efficacy Outcomes

This compound has demonstrated significant antitumor efficacy across multiple in vivo models of human cancer. In orthotopic models of human prostate cancer, repeat administration of UNBS5162 (the active form of this compound) significantly increased survival in a dose-dependent manner [1]. The compound exhibited substantial activity as a monotherapy, but also showed potential for combination regimens, as it was found to enhance the antitumor activity of taxol (paclitaxel) when co-administered in prostate cancer models [1]. Histopathological analysis confirmed that UNBS5162 possesses antiangiogenic properties in vivo, as evidenced by reduced vascularization in treated tumors [1].

Comparative studies with related compounds have further elucidated the therapeutic advantage of this compound. In mouse models of human liver and gastric cancers, 6-methoxyethylamino-numonafide (MEAN), a 6-amino derivative of amonafide belonging to the same structural class as this compound, demonstrated equivalent efficacy to amonafide but with significantly reduced toxicity [2]. MEAN was tolerated much better than amonafide based on multiple parameters including weight change, activity, stool consistency, and overall survival, while maintaining comparable antitumor potency [2]. These findings support the structural optimization approach used in developing this compound and highlight the improved therapeutic window of this novel naphthalimide derivative.

Quantitative Assessment of In Vivo Efficacy

Advanced methodologies have been developed to quantitatively evaluate the in vivo target efficacy of antitumor agents like this compound. A novel approach combining immunofluorescence with EdU (5-ethynyl-2'-deoxyuridine) labeling enables precise assessment of drug effects within specific tumor compartments [3]. This technique allows researchers to distinguish between proliferating and non-proliferating areas within tumor tissues, providing a more accurate quantification of protein expression changes and cellular responses to treatment [3]. The method involves administering EdU to tumor-bearing animals prior to sacrifice, followed by tissue processing and multiplexed staining to simultaneously visualize proliferating cells (via EdU incorporation) and target proteins (via immunofluorescence) [3]. This sophisticated analytical approach could be particularly valuable for evaluating the mechanism and efficacy of this compound in future studies.

Table 2: In Vivo Efficacy of this compound/UNBS5162 in Experimental Models

| Cancer Model | Dosing Regimen | Efficacy Outcomes | Additional Findings |

|---|---|---|---|

| Orthotopic Prostate Cancer | Repeat administration of UNBS5162 | Significant survival increase | Enhanced activity when combined with taxol |

| Human Liver Cancer Xenografts | MEAN (related compound) long-term dosing | Equally efficacious to amonafide | Much better tolerated than amonafide |

| Human Gastric Cancer Xenografts | MEAN (related compound) short-term dosing | Required slightly higher doses than amonafide for equal efficacy | Superior toxicity profile maintained |

| Various Solid Tumors | Evaluation of antiangiogenic effects | Reduced microvessel density in tumors | Pan-CXCL chemokine suppression mechanism |

Detailed Experimental Protocols

In Vivo Tumor Growth Inhibition Protocol

3.1.1 Animal Model Establishment

Cell Line Preparation: Utilize human prostate cancer PC-3 cells or other relevant cancer cell lines (e.g., Bx-PC-3 pancreatic cancer, A549 non-small cell lung cancer) maintained according to supplier specifications [1]. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

Tumor Inoculation: For orthotopic prostate cancer models, inject 1-2 × 10⁶ PC-3 cells in 100 μL of serum-free media into the appropriate organ or site [1]. For subcutaneous models, inject cells into the right flank of mice. Allow tumors to establish until palpable (typically 7-14 days post-inoculation).

3.1.2 Compound Formulation and Administration

This compound Preparation: Prepare this compound fresh before each administration. For in vivo studies, formulate the compound in appropriate vehicles such as 20% DMSO or physiological saline [1] [2]. Note that this compound rapidly hydrolyzes to UNBS5162 in physiological saline, which is the active form responsible for the antitumor effects [1].

Dosing Regimen: Administer this compound or UNBS5162 via intraperitoneal injection at doses ranging from 10-50 mg/kg [1] [2]. Treatment schedules may vary from daily administration to intermittent dosing (e.g., 5 days on, 2 days off) for 2-4 weeks depending on the tumor model and experimental endpoints.

3.1.3 Efficacy Assessment and Endpoint Analysis

Tumor Monitoring: Measure tumor dimensions regularly using calipers (2-3 times per week). Calculate tumor volume using the formula: Volume = (length × width²) / 2 [1]. Alternatively, for luciferase-expressing cell lines, monitor tumor growth via bioluminescent imaging following intraperitoneal injection of luciferin (150 mg/kg) [2].

Survival Analysis: Record survival times from tumor inoculation until endpoint criteria are met (e.g., tumor volume exceeding 1000-2000 mm³ or exhibiting signs of distress) [1] [2].

Histopathological Evaluation: At study termination, harvest tumors and process for histological analysis. Assess microvessel density using CD31 immunohistochemistry to evaluate antiangiogenic effects [1] [4]. Analyze chemokine expression levels in tumor tissues via ELISA or quantitative PCR to confirm mechanism of action [1].

Mechanism of Action Evaluation Protocol

3.2.1 CXCL Chemokine Expression Analysis

Cell Treatment: Incubate PC-3 prostate cancer cells with UNBS5162 (1 μM) for 5 successive days with a washout process and renewal of culture medium before each new addition of compound [1].

RNA Extraction and Analysis: Harvest cells 72 hours after the last UNBS5162 treatment. Extract total RNA using TRIzol isolation reagent and assess quality using BioAnalyzer or gel electrophoresis [1].

Genome-Wide Expression Profiling: Perform comprehensive transcriptome analysis using Affymetrix Human Genome U133 Plus 2.0 arrays or similar platforms according to manufacturer protocols [1]. Alternatively, focus on CXCL chemokine expression using quantitative RT-PCR with specific primers.

Protein Level Verification: Confirm findings at the protein level using ELISA to quantify secretion of CXCL chemokines in cell culture supernatants or tumor tissue homogenates [1].

3.2.2 Antiangiogenic Effect Assessment

Microvessel Density Quantification: Stain tumor sections with anti-CD31 antibodies using standard immunohistochemical techniques [4]. Count CD31-positive vessels in multiple high-power fields (e.g., 5 fields per tumor, 5 tumors per group) and calculate average vessel density.

Proangiogenic Factor Measurement: Analyze concentrations of key angiogenic factors such as bFGF in tumor tissues using ELISA. Compare levels between treated and control groups to quantify the antiangiogenic effect of this compound/UNBS5162 [4].

Safety and Tolerability Profile

The optimized design of this compound translates to a significantly improved safety profile compared to earlier naphthalimides. In comprehensive mouse toxicity studies, this compound demonstrated a three- to four-fold higher maximum tolerated dose compared to amonafide, regardless of administration route [2]. Critically, unlike amonafide which causes dose-limiting hematological toxicity (thrombocytopenia, anemia, and leucopenia), this compound does not provoke significant hematotoxicity at therapeutic doses in mouse models [2]. This improved tolerability is directly attributable to the avoidance of NAT2-mediated metabolic activation that plagues amonafide therapy.

Assessment of treatment-related toxicity should include regular monitoring of body weight, activity levels, stool consistency, and general signs of distress [2]. In comparative studies, MEAN (a related numonafide) was much better tolerated than amonafide at equally efficacious doses based on all these parameters, with survival as the ultimate endpoint [2]. The reduced toxicity of these novel naphthalimide derivatives enables longer treatment durations and higher dose intensities, potentially translating to improved clinical outcomes.

Research Applications and Future Directions

Combination Therapy Strategies

The unique mechanism of action of this compound/UNBS5162 makes it an excellent candidate for combination therapy approaches. Research has demonstrated that UNBS5162 can enhance the antitumor activity of established chemotherapeutic agents, as evidenced by its ability to potentiate the effects of taxol in prostate cancer models [1]. This synergistic effect may be attributed to the simultaneous targeting of tumor cell proliferation (by taxol) and the tumor microenvironment/angiogenesis (by UNBS5162). Future studies should explore combinations with other drug classes, including targeted therapies and immunomodulatory agents.

Clinical Translation Considerations

The preclinical data on this compound support its further development as a clinical candidate for cancer therapy. The compound's novel mechanism of action, favorable toxicity profile, and demonstrated efficacy in multiple in vivo models provide a strong rationale for clinical translation [1] [2]. Future clinical development should consider patient selection strategies that might benefit from its unique pan-CXCL chemokine suppression mechanism, particularly tumors dependent on the CXCL signaling axis for growth and angiogenesis. Additionally, the reduced hematological toxicity may make this compound particularly suitable for combination regimens with myelosuppressive agents.

Visual Overview of this compound Mechanism and Testing

The following diagrams summarize the key mechanism of action of this compound and the experimental workflow for evaluating its efficacy.

Diagram 1: Mechanism of Action of this compound. The diagram illustrates the conversion of this compound to its active form UNBS5162 and subsequent inhibition of CXCL chemokines leading to reduced angiogenesis and tumor growth inhibition.

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy. The diagram outlines the key steps in assessing the in vivo antitumor activity and mechanism of action of this compound/UNBS5162.

Conclusion

This compound represents a significant advancement in naphthalimide-based cancer therapeutics, addressing the critical toxicity limitations of earlier compounds while maintaining potent antitumor efficacy. Its unique mechanism of action as a pan-antagonist of CXCL chemokine expression distinguishes it from conventional DNA-intercalating agents and provides a novel approach to disrupting tumor angiogenesis. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating the compound's activity in preclinical models, from in vivo efficacy studies to mechanistic investigations. With its favorable therapeutic window and demonstrated activity in multiple tumor models, this compound warrants continued development as a promising anticancer agent, particularly in combination regimens where its unique mechanism may synergize with established therapies.

References

- 1. UNBS5162, a Novel Naphthalimide That Decreases CXCL ... [pmc.ncbi.nlm.nih.gov]

- 2. Methoxyethylamino-numonafide Is an Efficacious and ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quantitative Evaluation of in Target Vivo of... Efficacy [frontiersin.org]

- 4. of Inhibition by the Blocking of Host... In Vivo Tumour Growth [ar.iiarjournals.org]

UNBS3157 dosing regimen for prostate cancer models

Documented Dosing of UNBS5162

The prodrug UNBS3157 is rapidly and irreversibly hydrolyzes in physiological saline to its active form, UNBS5162, which is responsible for the observed antitumor effects [1] [2]. The following table summarizes the key in vivo dosing information for UNBS5162 found in the literature.

| Compound | Model | Dosing Regimen | Reported Outcome |

|---|---|---|---|

| UNBS5162 | Orthotopic human prostate cancer models (e.g., PC-3) | Repeat intraperitoneal administration (specific frequency not fully detailed) | Significantly increased survival in orthotopic human prostate cancer models [1] [2]. |

| UNBS5162 + Taxol | Orthotopic human prostate cancer models (e.g., PC-3) | Co-administration | Enhanced the antitumor activity of taxol [1]. |

Mechanism of Action & Experimental Workflow

UNBS5162 exhibits a unique mechanism of action. Unlike earlier naphthalimides like amonafide, its activity profile does not correlate with other compounds in the NCI database, suggesting a novel mechanism [1]. A key finding is its role as a pan-antagonist of CXCL chemokine expression, which decreases the expression of proangiogenic chemokines and exhibits antiangiogenic properties in vivo [1] [2].

The diagram below illustrates the established experimental workflow for evaluating this compound/UNBS5162 in prostate cancer models.

Information Gaps & Further Research

A primary gap in the available data is the specific dosing regimen for this compound (e.g., dose amount, frequency, and duration) in the prostate cancer models [1]. The literature confirms that this compound was designed to avoid the metabolically-induced hematotoxicity of amonafide and has a higher maximum tolerated dose in mice [1], but precise dosing details are not provided.

To proceed with your research, I suggest:

- Consulting Original Research: The most detailed methodologies are often found in the "Materials and Methods" sections of full-text papers. The 2008 study in Neoplasia is the primary source for this work [1].

- Exploring Related Compounds: The naphthalimide class is well-studied. You may find useful experimental context in literature about other compounds like amonafide and elinafide [3] [1].

- Database Searches: Searching specialized drug development and patent databases may yield more technical documents with formulation and dosing details.

References

UNBS3157 combination therapy with chemotherapeutic agents

UNBS3157 and UNBS5162 Background and Mechanism

This compound is a prodrug that undergoes rapid hydrolysis in physiological conditions to its active form, UNBS5162 [1] [2]. It was designed to circumvent the dose-limiting bone marrow toxicity associated with earlier naphthalimides like amonafide, which is linked to metabolism by the polymorphic enzyme N-acetyl transferase 2 [1] [3].

Its multi-faceted mechanism of action includes:

- DNA Intercalation: The planar structure of UNBS5162 allows it to insert between DNA base pairs, disrupting DNA integrity and function [1] [2].

- Inhibition of CXCL Chemokine Elaboration: When administered in a metronomic regimen, UNBS5162 significantly diminishes the expression of a panel of pro-angiogenic chemokines (CXCL1, CXCL2, CXCL3, CXCL6, and CXCL8). This disrupts tumor angiogenesis and the tumor microenvironment [1].

- Induction of Apoptosis via PI3K Pathway: In A549 NSCLC cells, UNBS5162 treatment downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic proteins Bim, Bax, and active caspase-3. This is associated with the inhibition of the PI3K/AKT/mTOR signaling axis, as evidenced by decreased phosphorylation of AKT and mTOR, and reduced levels of downstream effectors S6K and Cyclin D1 [3].

Preclinical Combination Strategies and Protocols

In Vitro Combination Screening Protocol

This protocol outlines a method for identifying synergistic interactions between UNBS5162 and chemotherapeutic agents using NSCLC A549 cells.

- Cell Line and Culture: Maintain A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin) at 37°C in a 5% CO2 incubator [3].

- Compound Preparation: Prepare a 10 mM stock solution of UNBS5162 in DMSO. Prepare stock solutions of chemotherapeutic agents (e.g., Paclitaxel) at appropriate concentrations. Further dilute all compounds in complete cell culture medium for treatment, ensuring the final DMSO concentration does not exceed 0.1% [3].

- Combination Treatment Setup:

- Seed cells in 96-well plates and allow to adhere overnight.

- Treat cells with a matrix of concentrations for UNBS5162 and the partner drug (e.g., a 4x4 or 6x6 dose matrix).

- Include control wells for each single agent and vehicle (DMSO).

- Incubate for 72 hours.

- Viability Assessment: After incubation, add 10 µL of CCK-8 reagent to each well. Incubate for 1.5 hours and measure the optical density at 450 nm using a microplate reader [3].

- Data Analysis: Calculate the combination index (CI) using the Chou-Talalay method within software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the anti-tumor efficacy of UNBS5162 in combination with paclitaxel in a mouse xenograft model.

- Animal Model Establishment: Use immunocompromised mice (e.g., nude or SCID). Inoculate mice subcutaneously with human cancer cells (e.g., PC-3 prostate cancer or A549 NSCLC cells) to establish solid tumors [1].

- Treatment Groups: Randomize mice with established tumors (e.g., ~100 mm³) into groups (n=5-10):

- Group 1: Vehicle control

- Group 2: UNBS5162 monotherapy

- Group 3: Paclitaxel monotherapy

- Group 4: UNBS5162 + Paclitaxel combination

- Dosing Regimen:

- Administer UNBS5162 via intravenous injection. The maximum dose tested in clinical trials was 234 mg/m²/week, but a murine equivalent dose should be established [1].

- Administer Paclitaxel intravenously at a standard dose (e.g., 10-20 mg/kg).

- Treat animals weekly for 3 weeks, followed by one week of rest (one 4-week cycle), or as required by the study design [1].

- Endpoint Monitoring:

- Measure tumor dimensions 2-3 times per week with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Monitor animal body weight as an indicator of systemic toxicity.

- The primary efficacy endpoint is often survival, assessed by Kaplan-Meier analysis [1].

Clinical Translation and Safety Considerations

A phase I clinical trial of UNBS5162 provides critical data for clinical translation.

| Parameter | Clinical Phase I Findings |

|---|---|

| Dosing Schedule | Intravenous infusion over 1 hour, weekly for 3 weeks per 4-week cycle [1] |

| Tested Dose Range | 18 to 234 mg/m²/week [1] |

| Maximum Tolerated Dose (MTD) | Not formally reached [1] |

| Dose-Limiting Toxicity (DLT) | Not observed at tested doses [1] |

| Key Safety Finding | QTc interval prolongation (observed in 6 patients, including 2 Grade 3 events at 234 mg/m²) [1] |

| Pharmacokinetics | Linear increase in Cmax and AUC with dose; short elimination half-life (t1/2) of 30-60 minutes [1] |

Experimental Design and Workflow Diagrams

The following diagram illustrates the high-throughput screening workflow for identifying immunostimulatory drug combinations, adaptable for UNBS5162:

The molecular mechanism of UNBS5162 and its synergistic effect with chemotherapy can be visualized as follows:

Discussion and Future Perspectives

The combination of this compound/UNBS5162 with chemotherapeutic agents represents a promising strategy in oncology. Future work should focus on:

- Expanding Combination Partners: Beyond cytotoxic chemotherapies, explore combinations with targeted therapies and immunotherapies, building on screening models [4] [5].

- Biomarker Discovery: Identify predictive biomarkers for patient selection to improve therapeutic efficacy.

- Novel Formulations: Develop advanced drug delivery systems to improve the pharmacokinetic profile and reduce potential side effects like QTc prolongation.

References

- 1. Phase I trial of UNBS5162, a novel naphthalimide in ... [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Naphthylimide as Specific Scaffold for New ... [mdpi.com]

- 3. UNBS5162 inhibits the proliferation of human A549 non‐ ... [pmc.ncbi.nlm.nih.gov]

- 4. Combining Chemotherapeutic Agents, Targeted Therapies ... [pubmed.ncbi.nlm.nih.gov]

- 5. Vanderbilt researchers identify potential drug combinations to ... [medschool.vanderbilt.edu]

UNBS3157 cell apoptosis assay methods

UNBS5162 Application Notes

Chemical Background: UNBS5162 is a novel naphthalimide derivative generated by the hydrolysis of UNBS3157 in physiological saline. It was designed to overcome the hematotoxic metabolism associated with earlier compounds in its class, such as amonafide [1] [2].

Established Anticancer Profile: Research demonstrates that UNBS5162 exhibits antitumor activity in experimental models, including human prostate cancer and melanoma [1] [2].

- Key Mechanistic Insights: The compound's mechanism of action is distinct from other naphthalimides [2]. In human melanoma cells (M14), UNBS5162 inhibits proliferation by inducing apoptosis through the PI3K/Akt/mTOR signaling pathway [1] [3] [4]. It also functions as a pan-antagonist of CXCL chemokine expression, which contributes to its antiangiogenic properties [2].

The table below summarizes key experimental findings from the literature:

| Cell Line / Model | Observed Effects of UNBS5162 | Key Molecular Changes |

|---|---|---|

| M14 Human Melanoma [1] | Proliferation inhibition (time-dependent), significantly increased apoptosis (23.8% vs 7.62% in control), suppressed invasion/migration [1]. | ↓ Bcl-2 (anti-apoptotic), ↑ Bax (pro-apoptotic), ↑ Cleaved Caspase-3, Inhibition of PI3K/Akt/mTOR pathway proteins [1]. |

| PC-3 Human Prostate Cancer [2] | In vivo survival benefit, antiangiogenic properties, enhanced taxol activity [2]. | Dramatic decrease in proangiogenic CXCL chemokines (ELISA/microarray) [2]. |

Detailed Experimental Protocols

Cell Culture and Treatment

- Cell Line: M14 human melanoma cells (available from the Cell Bank of the Chinese Academy of Sciences) [1].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Culture in a humidified incubator at 37°C with 5% CO₂ [1].

- Treatment Preparation: Dissolve UNBS5162 in DMSO to create a stock solution. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). A treatment concentration of 10 µM UNBS5162 for 24 hours has been used effectively in proliferation and apoptosis assays [1]. Always include a vehicle control (0.1% DMSO) as a negative control.

Assessing Apoptosis via Western Blot

Western blotting is a key technique for detecting apoptosis by analyzing changes in the expression of pathway-specific proteins [5].

Protocol Workflow:

The following diagram outlines the core workflow for detecting apoptosis via Western blot, from sample preparation to data analysis.

Detailed Steps:

Protein Extraction and Quantification:

- Lyse treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors [1].

- Centrifuge the lysates at 12,000 × g for 10 minutes at 4°C to remove debris.

- Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.

SDS-PAGE and Transfer:

- Load equal amounts of protein (e.g., 20 µg per lane) onto an 8-15% SDS-polyacrylamide gel for electrophoresis [1].

- Separate the proteins by electrophoresis, then transfer them onto a polyvinylidene difluoride (PVDF) membrane.

Antibody Incubation:

- Block the membrane with 5% bovine serum albumin (BSA) for 1 hour at room temperature [1].

- Incubate with primary antibodies overnight at 4°C. Key antibodies for UNBS5162-induced apoptosis include:

- The next day, wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature [1].

Signal Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system [1].

- Capture the chemiluminescent signal and perform semi-quantitative densitometric analysis using software such as ImageJ or Quantity-One [1] [5].

- Normalize the band intensity of the target proteins to the loading control (e.g., GAPDH) for quantitative comparison [5].

Detecting Apoptosis via TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold standard for detecting late-stage apoptotic cells by labeling DNA strand breaks [6] [7]. The Click-iT TUNEL Alexa Fluor Imaging Assay offers high sensitivity and is compatible with multiplexing [7].

Protocol Workflow:

The diagram below illustrates the key steps in the Click-iT TUNEL assay protocol for cells grown on coverslips.

Key Reagents and Proceedure:

- Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Then, permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes [7].

- TdT Reaction: The assay uses terminal deoxynucleotidyl transferase (TdT) to incorporate an alkyne-modified dUTP (EdUTP) at the 3'-OH ends of fragmented DNA. Incubate the fixed and permeabilized cells with the TdT reaction mixture for 60 minutes at 37°C [7].

- Click Reaction: Detect the incorporated EdUTP using a copper-catalyzed "click" reaction with an azide-derivatized Alexa Fluor dye (e.g., Alexa Fluor 488, 594, or 647). This reaction is highly specific and occurs within 30 minutes. Protect the samples from light during this step [7].

- Visualization and Analysis: Following the click reaction, counterstain the cell nuclei with Hoechst 33342. Mount the coverslips and visualize the fluorescence using a microscope. Apoptotic nuclei with DNA fragmentation will display bright green (for Alexa Fluor 488) fluorescence [7].

Critical Considerations for Experimental Design

- Confirmatory Assays: Use multiple complementary assays (e.g., Western blot for early markers and TUNEL for late-stage DNA fragmentation) to conclusively demonstrate apoptosis [5] [6].

- Metabolic Activity Measurement: Employ a Cell Counting Kit-8 (CCK-8) or MTT assay to measure proliferation inhibition in a time-dependent manner, as demonstrated in the M14 melanoma study [1].

- Pathway Analysis: Given the evidence for PI3K/Akt pathway involvement [1], investigate this mechanism in other cell lines by including phospho-specific antibodies in your Western blot analysis.

References

- 1. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [spandidos-publications.com]

- 2. UNBS5162, a Novel Naphthalimide That Decreases CXCL ... [pmc.ncbi.nlm.nih.gov]

- 3. UNBS5162 inhibits proliferation of human melanoma cells ... [pubmed.ncbi.nlm.nih.gov]

- 4. UNBS5162 inhibits proliferation of human melanoma cells by inducing... [spandidos-publications.com]

- 5. guide | Abcam Apoptosis western blot [abcam.com]

- 6. for Assays and... | Thermo Fisher Scientific - CN Apoptosis [thermofisher.cn]

- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol [thermofisher.com]

Comprehensive Application Notes and Protocols: UNBS5162 as a Pan-CXCL Chemokine Expression Downregulator in Cancer Research

Introduction and Mechanism of Action

UNBS5162 is a novel naphthalimide derivative that has emerged as a promising pan-antagonist of CXC chemokine ligand expression with demonstrated antitumor effects across various cancer models. Unlike earlier naphthalimides such as amonafide, which were associated with significant hematotoxicity, UNBS5162 was specifically designed to avoid these metabolic activation pathways that lead to dose-limiting blood toxicities [1]. This compound is the active hydrolysis product of UNBS3157, which rapidly and irreversibly converts to UNBS5162 under physiological conditions without generating the problematic metabolite amonafide [1]. The unique mechanism of action of UNBS5162 distinguishes it from other compounds in the National Cancer Institute (NCI) database, including amonafide, suggesting a novel therapeutic approach for targeting chemokine-mediated cancer pathways [1].

The primary mechanism underlying UNBS5162's antitumor activity involves the broad downregulation of proangiogenic CXC chemokines, creating an unfavorable microenvironment for tumor growth and progression. Genome-wide microarray analysis and enzyme-linked immunosorbent assays (ELISA) have demonstrated that UNBS5162 dramatically decreases the expression of multiple ELR-positive CXC chemokines, including CXCL1, CXCL5, and CXCL8 (IL-8) in experimental models [1]. These chemokines play crucial roles in tumor angiogenesis, inflammation, and metastasis through their interactions with CXC chemokine receptors, particularly CXCR2 [2]. By simultaneously targeting multiple components of this pathogenic signaling network, UNBS5162 effectively disrupts the complex interplay between cancer cells and their microenvironment, resulting in suppressed tumor growth and enhanced sensitivity to conventional therapeutics like taxol in refractory cancer models [1].

Experimental Protocols and Methodologies

Cell Culture and Compound Treatment

Cell Line Selection: The human ovarian cancer cell line SKOV3 (available from American Type Culture Collection) serves as a suitable model for investigating UNBS5162 effects. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3].

Compound Preparation: UNBS5162 is dissolved in appropriate vehicles (e.g., 0.1% dimethylsulfoxide [DMSO] for in vitro studies) and stored at -20°C. For treatment, cells in exponential growth phase are washed with phosphate-buffered saline (PBS) and exposed to UNBS5162 at concentrations typically ranging from 0.2 to 200 μM based on experimental requirements [3].

Treatment Protocol: After trypsinization and counting, cells are seeded in culture plates and allowed to adhere overnight. UNBS5162 is then added at predetermined concentrations, with fresh medium containing the compound replaced every 24 hours to maintain consistent exposure. Control groups receive vehicle alone (0.1% DMSO) [3].

CXCL Expression Analysis

Gene Expression Profiling: Affymetrix genome-wide microarray analysis is performed to assess comprehensive chemokine expression changes. Total RNA is extracted from UNBS5162-treated cells (e.g., 1 μM for 5 successive days for PC-3 prostate cancer cells) using TRIzol reagent, purified with DNase I, and quantified by ultraviolet spectrophotometry (A260/A280 ratio >1.8) [1].

Protein-Level Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to validate CXCL expression changes at the protein level. Cell culture supernatants are collected after UNBS5162 treatment and analyzed according to manufacturer protocols for specific CXCL chemokines (CXCL1, CXCL5, CXCL8) using standard curve quantification [1].

Quality Control: RNA purity is verified with A260/A280 ratios between 1.8-2.0, and protein concentrations are determined using bicinchoninic acid (BCA) assay with bovine serum albumin standards to ensure accurate quantification [3].

Functional Assays for Antitumor Activity

Cell Viability Assessment (CCK-8 Assay): Cells are seeded in 96-well plates (1,000 cells/well) and treated with UNBS5162 across a concentration range. At designated time points (24, 48, 72 hours), 10 μL CCK-8 reagent is added to each well followed by incubation at 37°C for 1.5 hours. Absorbance is measured at 450 nm using a microplate reader, with viability calculated as percentage relative to vehicle-treated controls [3].

Migration and Invasion Assays (Transwell):

- Invasion Assay: Matrigel is diluted 1:6 in serum-free medium, added to Transwell inserts (100 μL), and allowed to gel. Cells (1×10⁵) treated with UNBS5162 (typically 20 μM for 24 hours) are loaded in serum-free medium into the upper chamber, with medium containing 10% FBS as chemoattractant in the lower chamber. After incubation, cells on the upper membrane surface are removed, and migrated cells are fixed, stained with crystal violet, and counted under microscopy [3].

- Migration Assay: The procedure is identical except Matrigel is omitted, and fewer cells (5,000) are seeded to assess migration without extracellular matrix barrier [3].

Apoptosis Analysis (Flow Cytometry): Cells treated with UNBS5162 are harvested, washed with PBS, and resuspended in binding buffer. Cells are stained with annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark, then analyzed by flow cytometry within 1 hour. Apoptotic rates are determined as percentage of annexin V-positive cells using FlowJo software [3].

Signaling Pathway Analysis

Western Blot Analysis: Following UNBS5162 treatment, proteins are extracted using radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors. Protein concentrations are determined by BCA assay, and 20 μg of protein per sample is separated by SDS-PAGE and transferred to polyvinylidene difluoride membranes. After blocking with 5% non-fat milk, membranes are incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, Bcl-2, Bax, active caspase-3) overnight at 4°C, followed by appropriate horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence detection system [3].

PI3K/AKT Pathway Activation Assessment: The phosphorylation status of key signaling molecules (AKT, mTOR, p70S6K) is evaluated by western blot using phospho-specific antibodies. Densitometric analysis of band intensity is performed to quantify changes in phosphorylation levels normalized to total protein expression [3].

Data Presentation and Quantitative Analysis

Table 1: Antiproliferative Effects of UNBS5162 Across Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Treatment Duration | Key Findings |

|---|---|---|---|---|

| SKOV3 | Ovarian cancer | ~20 | 24-72 hours | Dose- and time-dependent viability reduction [3] |

| Panel of 9 cancer lines | Various | Mean: 17.9 | Not specified | Unique anti-NCI database activity pattern [1] |

| PC-3 | Prostate cancer | Effective at 1 μM (CXCL reduction) | 5 days | Significant decrease in CXCL1, CXCL5, CXCL8 [1] |

Table 2: Effects of UNBS5162 on Apoptosis and Protein Expression in SKOV3 Ovarian Cancer Cells

| Parameter | Control Group | UNBS5162 Treatment (20 μM, 24h) | Change | Biological Significance |

|---|---|---|---|---|

| Apoptosis rate | Baseline | Significantly increased | ~2-3 fold increase | Enhanced programmed cell death [3] |

| Bcl-2 expression | 1.0 (reference) | Decreased | ~40-60% reduction | Lower anti-apoptotic defense [3] |

| Active caspase-3 | 1.0 (reference) | Increased | ~2-3 fold increase | Activation of executioner apoptosis pathway [3] |

| Bax expression | 1.0 (reference) | Increased | ~50-80% increase | Enhanced pro-apoptotic signaling [3] |

Table 3: UNBS5162 Effects on PI3K/AKT Signaling Pathway in SKOV3 Cells

| Signaling Molecule | Phosphorylation Status Post-Treatment | Functional Consequence | Downstream Effects |

|---|---|---|---|

| AKT | Decreased phosphorylation | Reduced kinase activity | Diminished cell survival signaling [3] |

| mTOR | Decreased phosphorylation | Impaired mTORC1 activation | Reduced protein translation and growth [3] |

| p70S6K | Decreased phosphorylation | Downregulated ribosomal biogenesis | Decreased proliferative capacity [3] |

| Cyclin D1 | Protein expression decreased | Cell cycle progression impaired | G₁/S phase transition disruption [3] |

Signaling Pathways and Visual Representation

The molecular mechanisms through which UNBS5162 exerts its antitumor effects involve complex interactions with key signaling pathways. The visual representation below illustrates how UNBS5162 targets multiple components of cancer cell signaling, leading to inhibited proliferation, migration, and survival.

Figure 1: UNBS5162 exerts multimodal antitumor effects through CXCL chemokine downregulation, PI3K/AKT pathway inhibition, and apoptosis induction

The experimental workflow for evaluating UNBS5162 activity encompasses multiple techniques ranging from molecular analyses to functional assays, as visualized below.

Figure 2: Comprehensive experimental workflow for evaluating UNBS5162 effects on cancer cells

Discussion and Research Implications

The experimental data demonstrate that UNBS5162 represents a promising therapeutic approach through its unique capacity to simultaneously target multiple aspects of cancer pathogenesis. Its function as a pan-antagonist of CXCL chemokine expression distinguishes it from more targeted therapies and may account for its efficacy in refractory cancer models [1]. The observed dose- and time-dependent reduction in cancer cell viability across multiple cell lines, coupled with the impairment of migratory and invasive capabilities, underscores the multi-faceted antitumor activity of this compound [3]. The synergistic activity observed with taxane-based chemotherapeutics in prostate cancer models suggests potential for combination regimens that could enhance therapeutic efficacy while potentially reducing required doses of more toxic agents [1].

The molecular mechanisms underlying UNBS5162 activity involve both direct effects on cancer cell signaling and modulation of the tumor microenvironment. The consistent observation of PI3K/AKT pathway inhibition across multiple cancer types indicates that this signaling axis represents a crucial target of UNBS5162 [3]. This pathway plays a central role in cell survival, proliferation, and metabolism, and its suppression aligns with the observed reductions in phosphorylated AKT, mTOR, p70S6K, and cyclin D1 [3]. Concurrently, the broad downregulation of CXCL chemokines (particularly CXCL1, CXCL5, and CXCL8) demonstrates the capacity of UNBS5162 to disrupt the chemokine network that facilitates tumor-stromal communication, angiogenesis, and inflammation-driven cancer progression [1]. This dual mechanism targeting both intrinsic cancer cell signaling and extrinsic microenvironmental support represents a particularly compelling therapeutic strategy.

Technical Considerations and Limitations

While the research findings for UNBS5162 are promising, several technical considerations warrant attention in experimental design and data interpretation. The hydrolytic conversion of this compound to UNBS5162 under physiological conditions necessitates careful compound preparation and storage to ensure consistent dosing in experimental systems [1]. Researchers should implement quality control measures such as high-performance liquid chromatography to verify compound stability throughout treatment durations. Additionally, the broad-spectrum nature of CXCL downregulation, while therapeutically advantageous, complicates the identification of primary versus secondary effects in the observed phenotypic changes.

The cell line-specific variations in response to UNBS5162 highlight the importance of contextual factors in determining treatment outcomes. The differential sensitivity observed across cancer types suggests that molecular context, including baseline CXCL expression profiles and PI3K/AKT pathway activation status, may serve as predictive biomarkers for UNBS5162 responsiveness [3] [1]. Furthermore, while preclinical models demonstrate consistent antiangiogenic effects in vivo, the translational relevance of specific CXCL reduction thresholds requires further investigation in more complex physiological environments [1]. Researchers should consider incorporating tumor microenvironment components such as cancer-associated fibroblasts and immune cells to better model the potential interplay between UNBS5162 and stromal elements that may influence therapeutic efficacy.

Conclusion and Future Directions

UNBS5162 represents a novel therapeutic approach with demonstrated efficacy across multiple preclinical cancer models through its unique mechanism as a pan-CXCL expression antagonist. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating UNBS5162 activity in various experimental contexts. The multimodal effects of this compound—encompassing CXCL downregulation, PI3K/AKT pathway inhibition, apoptosis induction, and antiangiogenic activity—position it as a promising candidate for further development, particularly in combination regimens with conventional cytotoxics. Future research directions should focus on identifying predictive biomarkers of response, optimizing combination strategies with existing therapeutics, and elucidating potential tissue-specific differences in drug metabolism and activity to advance this promising compound toward clinical application.

References

UNBS3157 and UNBS5162: Application Notes for Preclinical Intravenous Administration

Introduction

UNBS3157 is a novel naphthalimide derivative designed to overcome the dose-limiting hematotoxicity associated with the parent compound, amonafide, by avoiding its metabolism via the polymorphic enzyme N-acetyl transferase 2 [1]. Its primary active moiety, UNBS5162, demonstrates a unique mechanism of action distinct from other compounds in the NCI database, including potent pan-antagonism of CXCL chemokine expression and antiangiogenic properties [1] [2]. These notes consolidate available data to support preclinical intravenous (IV) administration of this compound.

Chemical and Stability Profile

A critical finding for IV formulation is the hydrolytic instability of this compound. In physiological saline, this compound undergoes rapid and irreversible hydrolysis to its active form, UNBS5162 [1] [3].

Table 1: Compound Characteristics

| Property | This compound | UNBS5162 |

|---|---|---|

| IUPAC Name | Information not available in search results | N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea [4] |

| Molecular Formula | Information not available in search results | C₁₇H₁₈N₄O₃ [4] |

| Molecular Weight | Information not available in search results | 326.35 g/mol [4] |

| CAS Number | Information not available in search results | 956590-23-1 [4] |

| Solubility (DMSO) | Information not available in search results | 65.88 mM (21.5 mg/mL) [4] |

| Stability in Saline | Rapid, irreversible hydrolysis to UNBS5162 [1] | Stable hydrolysis product [1] |

Table 2: Summary of Key In Vivo Findings

| Study Model | Compound | Dosing Regimen | Reported Efficacy |

|---|---|---|---|

| Orthotopic Human Prostate Cancer (PC-3) [1] | UNBS5162 | 10 mg/kg, IV | Increased survival; antitumor and antiangiogenic effects |

| Orthotopic Human Prostate Cancer (PC-3) [1] | UNBS5162 | 20 mg/kg, IV | Enhanced the therapeutic benefits of taxol (paclitaxel) |

Formulation and Administration Guidance

Reconstitution and Dilution Workflow

The following diagram outlines the recommended preparation sequence based on available data: